Visomitin

Descripción general

Descripción

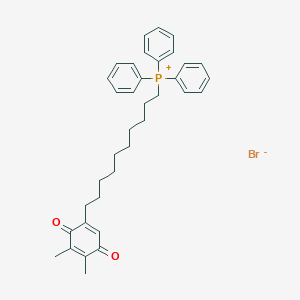

SKQ1 es un antioxidante dirigido a las mitocondrias derivado de la plastoquinona, desarrollado por el profesor Vladimir Skulachev y su equipo. Es un catión lipofílico unido a través de una cadena de hidrocarburos saturada a una parte antioxidante. Debido a sus propiedades lipofílicas, SKQ1 puede penetrar eficazmente varias membranas celulares y acumularse en la matriz mitocondrial .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SKQ1 implica la conjugación de la plastoquinona con un catión lipofílico, típicamente trifenilfosfonio. El proceso incluye varios pasos:

Preparación del Derivado de Plastoquinona: La plastoquinona se modifica para introducir un grupo funcional reactivo.

Conjugación con Catión Lipofílico: La plastoquinona modificada se hace reaccionar con trifenilfosfonio en condiciones específicas para formar el compuesto final SKQ1

Métodos de Producción Industrial

La producción industrial de SKQ1 implica la ampliación de la ruta sintética, asegurando la pureza y estabilidad del compuesto. Esto incluye la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para producir SKQ1 a escala comercial .

Análisis De Reacciones Químicas

Tipos de Reacciones

SKQ1 sufre varias reacciones químicas, incluidas:

Oxidación-Reducción: SKQ1 puede oxidarse y reducirse, lo que le permite actuar como antioxidante al neutralizar las especies reactivas de oxígeno.

Reacciones de Sustitución: El catión lipofílico puede sufrir reacciones de sustitución, modificando las propiedades del compuesto

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir el catión lipofílico

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen formas oxidadas y reducidas de SKQ1, así como derivados sustituidos con propiedades modificadas .

Aplicaciones Científicas De Investigación

Treatment of Dry Eye Syndrome (DES)

Numerous clinical studies have demonstrated the effectiveness of Visomitin in treating dry eye syndrome, a condition characterized by insufficient tear production or rapid tear evaporation.

- Study Findings : A multicenter, randomized, double-masked, placebo-controlled clinical trial involving 240 subjects showed significant improvement in symptoms of DES after a 6-week treatment with this compound compared to placebo. Key efficacy measures included:

- Schirmer’s test : Evaluated tear production.

- Tear break-up time : Assessed tear film stability.

- Fluorescein staining : Measured corneal damage.

Efficacy in Other Ocular Conditions

This compound has also shown promise in treating other ocular conditions associated with oxidative stress:

- Leber Hereditary Optic Neuropathy (LHON) : Observational studies reported statistically significant improvements in best-corrected visual acuity among LHON patients treated with this compound. These findings suggest that this compound may help slow disease progression and improve visual outcomes .

- Uveitis : Preliminary studies indicate potential benefits of this compound in managing uveitis, an inflammatory condition affecting the uveal tract of the eye. Further research is needed to establish definitive efficacy .

VISTA Studies

The VISTA-1 and VISTA-2 studies were pivotal in assessing the safety and efficacy of this compound for dry eye disease:

- VISTA-1 involved 451 participants randomized to receive either low-dose or high-dose this compound or placebo. Although co-primary endpoints were not met, significant secondary endpoint improvements were observed in corneal fluorescein staining among those receiving this compound .

- VISTA-2 , with 610 participants, further confirmed these findings, emphasizing the importance of central corneal fluorescein staining as a relevant clinical outcome measure for future studies .

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies. Commonly monitored safety measures included adverse events and ocular tolerability assessments, which indicated no significant safety concerns associated with its use over extended treatment periods .

Data Summary Table

Mecanismo De Acción

SKQ1 ejerce sus efectos dirigiéndose a las mitocondrias y neutralizando las especies reactivas de oxígeno. Se acumula en la matriz mitocondrial debido a su catión lipofílico, donde se somete a un ciclo redox para neutralizar las especies reactivas de oxígeno. Esto ayuda a preservar la función mitocondrial y prevenir el daño celular .

Comparación Con Compuestos Similares

Compuestos Similares

MitoQ: Otro antioxidante dirigido a las mitocondrias, pero con ubiquinona en lugar de plastoquinona.

TPPB: Un compuesto con alfa-tocoferol unido a trifenilfosfonio.

SkQR1: Un derivado de SKQ1 con rodamina en lugar de trifenilfosfonio

Unicidad de SKQ1

SKQ1 es único debido a su parte de plastoquinona, que proporciona una mayor actividad antioxidante en comparación con la ubiquinona. También tiene una mayor eficiencia en la penetración de las membranas celulares y la acumulación en la matriz mitocondrial .

Actividad Biológica

Visomitin, also known as SkQ1, is a mitochondria-targeted antioxidant developed primarily for the treatment of dry eye syndrome (DES) and has shown promising biological activities beyond its ocular applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound is a small molecule that acts as a mitochondrial reactive oxygen species (ROS) scavenger. It is designed to protect cells from oxidative stress by targeting mitochondria, where ROS are predominantly produced. The compound has gained attention for its dual role in both enhancing mitochondrial function and exhibiting antibacterial properties.

-

Antioxidant Activity :

- This compound effectively reduces oxidative stress by scavenging free radicals and preventing mitochondrial damage. This action is crucial in conditions associated with oxidative damage, such as DES and various bacterial infections.

- Antibacterial Properties :

- Quorum Sensing Inhibition :

Dry Eye Syndrome Treatment

This compound has been extensively studied for its efficacy in treating DES. A multicenter, randomized, double-masked clinical trial involving 240 patients demonstrated significant improvements in tear production and corneal health after six weeks of treatment . Key findings from this study include:

- Tear Production Improvement : Schirmer’s test scores increased significantly in the this compound group compared to placebo.

- Corneal Health : Fluorescein staining showed reduced corneal damage, indicating improved ocular surface integrity.

Table 1: Summary of Clinical Trial Results

| Characteristic | This compound (n=120) | Placebo (n=120) |

|---|---|---|

| Age (mean ± SD) | 47.5 ± 1.4 | 46.3 ± 1.4 |

| Baseline Schirmer’s test (mm) | 11.7 ± 0.6 | 11.1 ± 0.5 |

| Tear Break-Up Time (TBUT, sec) | 6.8 ± 0.2 | 7.2 ± 0.2 |

| Improvement in symptoms | Statistically significant | Not significant |

Case Studies and Observations

In addition to clinical trials, observational studies have reinforced the safety and efficacy profile of this compound in patients with DES . These studies noted:

- Reduction in Symptoms : Patients reported decreased dryness, burning sensations, and blurred vision.

- Safety Profile : Adverse events were minimal, indicating that this compound is well-tolerated among users.

Future Directions

The promising results from existing studies suggest that this compound may have broader applications beyond ocular health, particularly in managing bacterial infections resistant to conventional antibiotics. Ongoing research aims to further elucidate its mechanisms and potential uses in other fields such as dermatology and general infectious disease management.

Propiedades

IUPAC Name |

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHFWTRUGAFNKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934826-68-3 | |

| Record name | SKQ-1 bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKQ-1 BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.